2-Bromo-3-(2-ethylhexyl)-5-iodothiophene

Description

Chemical Structure and Properties:

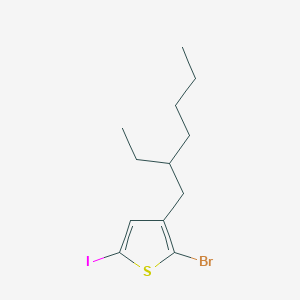

2-Bromo-3-(2-ethylhexyl)-5-iodothiophene (CAS: 1034352-30-1) is a halogenated thiophene derivative with a branched 2-ethylhexyl substituent at the 3-position and bromine/iodine at the 2-/5-positions, respectively. Its molecular formula is C₁₂H₁₈BrIS, with a molecular weight of 401.14 g/mol. It exists as a light yellow to orange liquid (purity >97%) stabilized with copper chips to prevent degradation . The branched alkyl chain enhances solubility in organic solvents, making it suitable for polymer synthesis and materials science applications .

Applications:

This compound is primarily used in catalyst-transfer polymerization (CTP) to synthesize regioregular polythiophenes, which are critical for organic electronics such as solar cells and transistors . Its iodine and bromine atoms serve as reactive sites for cross-coupling reactions, enabling precise control over polymer architecture .

Structure

2D Structure

Properties

IUPAC Name |

2-bromo-3-(2-ethylhexyl)-5-iodothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrIS/c1-3-5-6-9(4-2)7-10-8-11(14)15-12(10)13/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAVRRSIFMAOTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=C(SC(=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrIS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(2-ethylhexyl)-5-iodothiophene typically involves the bromination and iodination of 3-(2-ethylhexyl)thiophene. The process can be summarized as follows:

Bromination: 3-(2-ethylhexyl)thiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.

Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent like silver trifluoroacetate to introduce the iodine atom at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

Coupling Reactions: This compound is often used in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly employed under inert atmospheres.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted thiophenes.

Coupling Products: These reactions typically yield biaryl or polyaryl compounds, which are valuable in materials science.

Scientific Research Applications

Polymer Chemistry

Homopolymerization and Copolymerization:

2-Bromo-3-(2-ethylhexyl)-5-iodothiophene serves as a versatile monomer for the synthesis of polythiophenes through various polymerization techniques, including Kumada Catalyst-Transfer Polymerization (KCTP). This method allows for the precise control of molecular weight and architecture of the resulting polymers, which can be tailored for specific electronic properties .

Kinetic Studies:

Research has shown that the reactivity ratios of this monomer can be effectively analyzed to optimize copolymer compositions. The study of kinetic parameters such as and provides insights into the polymerization behavior, which is crucial for developing advanced materials with desired electrical and optical properties .

Organic Photovoltaics

Charge Transport Materials:

Polymers derived from this compound exhibit excellent charge transport characteristics, making them suitable for use in organic solar cells. The incorporation of this thiophene derivative enhances the efficiency of light absorption and charge separation within photovoltaic devices .

Device Performance:

Studies indicate that devices utilizing polymers based on this monomer show improved power conversion efficiencies compared to those using traditional materials. This is attributed to the favorable energy levels and high mobility of charge carriers in the resulting films .

Sensor Technologies

Chemical Sensors:

The unique electronic properties of polythiophenes synthesized from this compound make them ideal candidates for chemical sensors. These sensors can detect various analytes through changes in conductivity or optical properties upon interaction with target molecules .

Biosensors:

In biosensing applications, this compound has been used to fabricate electrodes that can selectively bind biomolecules, enabling sensitive detection methods for medical diagnostics and environmental monitoring .

Case Study 1: Organic Solar Cells

A recent study demonstrated that incorporating this compound into a polymer blend resulted in a solar cell with a power conversion efficiency exceeding 12%. The blend's optimized morphology facilitated effective charge transport and minimized recombination losses .

Case Study 2: Chemical Sensors

Another investigation focused on developing a chemical sensor based on polythiophenes derived from this monomer. The sensor exhibited high sensitivity to volatile organic compounds (VOCs), showcasing a rapid response time and low detection limits, making it suitable for indoor air quality monitoring .

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2-ethylhexyl)-5-iodothiophene in its applications is largely dependent on its ability to participate in π-conjugation and form stable aromatic systems. In organic electronics, its role as a donor or acceptor molecule facilitates charge transport and improves the efficiency of electronic devices. The presence of bromine and iodine atoms also allows for further functionalization, enhancing its versatility in various chemical reactions.

Comparison with Similar Compounds

2-Bromo-3-hexyl-5-iodothiophene (CAS: 160096-76-4)

- Structure : Linear hexyl chain at the 3-position.

- Physical Properties : Lower molecular weight (estimated ~373 g/mol) compared to the ethylhexyl analog, resulting in higher volatility.

- Reactivity : In Ni(dppp)Cl₂-mediated polymerization, its propagation rate constant (kₚ ) increases 20-fold with LiCl additive (R = [LiCl]/[M] = 4), reaching 44 ± 5 mol⁻¹L s⁻¹ . The linear hexyl chain allows faster polymerization kinetics than branched analogs due to reduced steric hindrance.

- Copolymer Behavior : Exhibits similar reactivity to 3BrHT (2-bromo-3-(6-bromohexyl)-5-iodothiophene), forming random copolymers in batch copolymerization .

2-Bromo-3-dodecyl-5-iodothiophene (3DDT)

- Structure : Linear dodecyl (C12) chain at the 3-position.

- Physical Properties : Higher molecular weight (~470 g/mol) and lower solubility in polar solvents compared to ethylhexyl and hexyl analogs.

- Applications : Used in poly(3-dodecylthiophene) synthesis for covalent functionalization with aniline groups, leveraging its long alkyl chain for improved thermal stability .

2-Bromo-3-(6-bromohexyl)-5-iodothiophene (3BrHT)

- Structure : Linear hexyl chain with a terminal bromine at the 6-position.

- Reactivity : Higher reactivity than 3HT in copolymerization due to the electron-withdrawing bromine, enabling gradient copolymer formation .

- Synthesis : Requires multi-step bromination and iodination, increasing production complexity compared to ethylhexyl derivatives .

2-Bromo-3-(4-octylphenyl)-5-iodothiophene (3OPT)

- Structure : Bulky 4-octylphenyl group at the 3-position.

- Reactivity : Slower polymerization kinetics due to steric hindrance from the aromatic substituent. Forms amorphous polymers with reduced crystallinity, suitable for flexible electronics .

Key Comparative Data

Research Findings and Implications

- Steric Effects : Branched alkyl chains (e.g., 2-ethylhexyl) reduce polymerization rates but improve solubility and processability, critical for large-scale polymer fabrication .

- Halogen Reactivity : The 5-iodo position is more reactive than 2-bromo in cross-coupling reactions, enabling sequential functionalization in block copolymer synthesis .

- Additive Influence : LiCl enhances polymerization rates for both ethylhexyl and hexyl analogs by stabilizing Grignard intermediates and modifying active centers .

Biological Activity

2-Bromo-3-(2-ethylhexyl)-5-iodothiophene is a thiophene derivative known for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

The compound has the following chemical identifiers:

- CAS Number : 1034352-30-1

- Molecular Formula : C12H18BrIS

- Molecular Weight : 401.144 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Thiophene derivatives, including this compound, have been studied for various biological activities, including:

- Antibacterial Activity

- Antifungal Activity

- Anticancer Activity

Antibacterial Activity

Research indicates that thiophene derivatives exhibit significant antibacterial properties. A study highlighted the synthesis of various thiophene analogs, revealing that compounds similar to this compound demonstrated effective in vitro antibacterial activity against resistant strains such as XDR Salmonella Typhi. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 3.125 mg/mL, indicating potent antibacterial effects compared to standard antibiotics like ciprofloxacin .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | XDR Salmonella Typhi |

| Ciprofloxacin | 0.125 | XDR Salmonella Typhi |

Antifungal Activity

The antifungal properties of thiophenes have also been documented. While specific data on this compound is limited, related compounds have shown efficacy against various fungal pathogens. The structure–activity relationship (SAR) studies suggest that modifications in the thiophene ring can enhance antifungal potency .

Anticancer Activity

Thiophene derivatives are being explored for their anticancer potential. The mechanisms often involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. Although specific studies on this compound are scarce, its structural similarity to other biologically active thiophenes suggests potential in this area .

Case Studies and Research Findings

- Case Study on Antibacterial Efficacy : A recent study synthesized several thiophene derivatives and tested their antibacterial activity against various strains of bacteria. Among these, compounds with similar structures to this compound exhibited promising results against XDR Salmonella Typhi, with binding affinity studies indicating effective interactions with bacterial enzymes .

- Molecular Docking Studies : Molecular docking analyses have been conducted to evaluate the binding affinities of thiophene derivatives with bacterial targets. These studies suggest that structural modifications can significantly impact biological activity, with some compounds showing higher affinities than standard antibiotics .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 2-Bromo-3-(2-ethylhexyl)-5-iodothiophene?

- Methodological Answer : Synthesis typically involves halogenation and coupling reactions. For example:

- Direct halogenation : Sequential bromination and iodination of a thiophene precursor using reagents like N-bromosuccinimide (NBS) or iodine monochloride in polar solvents (e.g., DMF) at controlled temperatures .

- Cross-coupling : Suzuki-Miyaura coupling to introduce the 2-ethylhexyl group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems .

- Critical Consideration : Monitor reaction progress via TLC or HPLC to avoid over-halogenation.

Q. How can purification challenges due to halogenated byproducts be addressed?

- Methodological Answer :

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate halogenated isomers .

- Recrystallization : Optimize solvent polarity (e.g., dichloromethane/hexane mixtures) to isolate high-purity crystals .

- Validation : Confirm purity via melting point analysis and GC-MS .

Q. What spectroscopic techniques are essential for structural confirmation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for bromine/iodine effects) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (Br/I) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and regioselectivity?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading, solvent ratios). For example, a 2³ factorial design can identify interactions between temperature, reagent stoichiometry, and reaction time .

- AI-driven optimization : Use tools like COMSOL Multiphysics to simulate reaction kinetics and predict optimal conditions .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected coupling constants)?

- Methodological Answer :

- Multi-technique validation : Cross-reference NMR data with X-ray crystallography (if single crystals are obtainable) to confirm stereoelectronic effects .

- Computational modeling : DFT calculations (e.g., Gaussian09) to simulate NMR shifts and identify conformational preferences .

Q. What strategies mitigate degradation during storage of halogenated thiophenes?

- Methodological Answer :

- Stability studies : Use TGA/DSC to assess thermal degradation thresholds. Store at -20°C under inert gas (Ar/N₂) to prevent halogen loss .

- Additives : Introduce radical scavengers (e.g., BHT) in stock solutions to suppress light-induced decomposition .

Q. How to evaluate electronic properties for optoelectronic applications?

- Methodological Answer :

- Cyclic voltammetry : Measure HOMO/LUMO levels in anhydrous acetonitrile with a Ag/AgCl reference electrode .

- UV-vis spectroscopy : Analyze π→π* transitions in thin films (spin-coated on quartz) to assess bandgap tunability .

Q. What computational methods predict reactivity in cross-coupling reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.